Phenyl(trichloromethyl)mercury Phenyl(trichloromethyl)mercury
Brand Name: Vulcanchem
CAS No.: 3294-57-3
VCID: VC3710704
InChI: InChI=1S/C6H5.CCl3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;;
SMILES: C1=CC=C(C=C1)[Hg]C(Cl)(Cl)Cl
Molecular Formula: C7H5Cl3Hg
Molecular Weight: 396.1 g/mol

Phenyl(trichloromethyl)mercury

CAS No.: 3294-57-3

Cat. No.: VC3710704

Molecular Formula: C7H5Cl3Hg

Molecular Weight: 396.1 g/mol

* For research use only. Not for human or veterinary use.

Phenyl(trichloromethyl)mercury - 3294-57-3

Specification

CAS No. 3294-57-3
Molecular Formula C7H5Cl3Hg
Molecular Weight 396.1 g/mol
IUPAC Name phenyl(trichloromethyl)mercury
Standard InChI InChI=1S/C6H5.CCl3.Hg/c1-2-4-6-5-3-1;2-1(3)4;/h1-5H;;
Standard InChI Key MVIAEGXPYBMVPT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)[Hg]C(Cl)(Cl)Cl
Canonical SMILES C1=CC=C(C=C1)[Hg]C(Cl)(Cl)Cl

Introduction

Chemical Properties and Structure

Physical Properties

Phenyl(trichloromethyl)mercury exists as a white solid at room temperature with a melting point range of 111-114°C . The compound is characterized by its solubility in organic solvents, which facilitates its use in various synthetic applications . With a molecular weight of 396.06 g/mol, it contains a mercury atom bonded to both a phenyl group and a trichloromethyl moiety . The compound has a calculated LogP value of 3.14200, indicating moderate lipophilicity . These physical properties are summarized in Table 1, which compiles data from multiple research sources.

Table 1: Physical and Chemical Properties of Phenyl(trichloromethyl)mercury

PropertyValue
Chemical FormulaC₇H₅Cl₃Hg
Molecular Weight396.06 g/mol
Physical StateWhite solid
Melting Point111-114°C
SolubilitySoluble in organic solvents
LogP3.14200
CAS Number3294-57-3

The compound's physical properties contribute to its utility in organic synthesis, allowing for convenient handling and reaction workup procedures. Its solubility profile in particular makes it amenable to use in various reaction systems where organic solvents are employed . The moderate melting point also allows for easy purification through recrystallization techniques, which is often employed in the final stages of its synthesis .

Structural Characteristics

The structure of phenyl(trichloromethyl)mercury exhibits a nearly linear coordination geometry at the mercury center, which is typical of organomercury compounds . X-ray crystallographic studies of closely related compounds have revealed a C-Hg-C angle of approximately 179° with Hg-C bond distances of around 2.047 Å . This linear arrangement reflects the sp hybridization at the mercury atom and contributes to the compound's stability and reactivity patterns.

Synthesis Methods

Traditional Synthesis Approaches

Several methods have been developed for the synthesis of phenyl(trichloromethyl)mercury, with early approaches focusing on the reaction of phenylmercuric chloride with sources of dichlorocarbene. One traditional method involves the thermolysis of sodium trichloroacetate in the presence of phenylmercuric chloride, as shown in the following reaction :

NaO₂CCCl₃ + C₆H₅HgCl → C₆H₅HgCCl₃ + NaCl + CO₂

This approach utilizes the thermal decomposition of trichloroacetate to generate dichlorocarbene, which then forms a bond with the mercury center of phenylmercuric chloride. The reaction proceeds with the elimination of carbon dioxide and sodium chloride as byproducts . This method has been widely employed due to its relatively straightforward execution and the availability of starting materials.

Another traditional approach involves the use of the base/haloform reaction, where chloroform is treated with a strong base to generate dichlorocarbene in situ, which subsequently reacts with phenylmercuric chloride . This method has been refined over time to improve yields and reduce side reactions, making it a viable alternative for the preparation of phenyl(trichloromethyl)mercury.

Improved Synthesis Methods

Significant efforts have been directed toward developing improved methods for the synthesis of phenyl(trichloromethyl)mercury. One notable advancement was reported by Schweizer and O'Neill in 1963, who developed an enhanced synthesis using sodium methoxide and ethyl trichloroacetate . This method offered advantages in terms of yield and reaction control, representing a significant improvement over earlier approaches.

A particularly effective method involves the reaction of chloroform with phenylmercuric chloride in the presence of potassium hydroxide, as detailed in the following procedure :

  • An aqueous KOH solution is added to a reaction mixture at 20°C

  • The mixture is washed with water and extracted with diethyl ether

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent removed by rotary evaporation

  • The product is recrystallized from diethyl ether/petroleum ether

This approach has been reported to achieve yields of up to 81%, making it a practical method for the preparation of phenyl(trichloromethyl)mercury . Further refinements have included the use of phase transfer catalysts, which have reportedly resulted in yields of 70-95% for the synthesis of Seyferth reagents, including phenyl(trichloromethyl)mercury .

Table 2: Synthesis Methods for Phenyl(trichloromethyl)mercury

MethodReagentsConditionsYield
Thermal decompositionPhenylmercuric chloride, sodium trichloroacetateThermolysisNot specified
Base/haloform reactionPhenylmercuric chloride, chloroform, strong baseNot specifiedNot specified
Improved synthesisSodium methoxide, ethyl trichloroacetateNot specifiedNot specified
KOH methodChloroform, phenylmercuric chloride, potassium hydroxide20°C, aqueous KOH solution81%
Phase transfer catalysisNot fully specified in literatureNot fully specified70-95%

These various synthetic approaches provide flexibility in the preparation of phenyl(trichloromethyl)mercury, allowing researchers to select the most appropriate method based on available resources, desired scale, and specific requirements of their work.

Reactivity and Applications

Reactions with Alkenes

One of the most significant applications of phenyl(trichloromethyl)mercury is in cyclopropanation reactions with alkenes. The dichlorocarbene generated from the compound can add to carbon-carbon double bonds to form cyclopropane derivatives . An unusual and noteworthy characteristic of phenyl(trichloromethyl)mercury is its ability to react with electron-poor alkenes without additional catalysts, which distinguishes it from many other dichlorocarbene sources .

A representative example of this reactivity is the conversion of tetrachloroethylene to hexachlorocyclopropane :

C₆H₅HgCCl₃ → C₆H₅HgCl + :CCl₂
:CCl₂ + Cl₂C=CCl₂ → C₃Cl₆

This transformation demonstrates the compound's utility in creating highly chlorinated cyclopropane structures, which can be valuable building blocks in organic synthesis. The reaction proceeds under mild conditions and typically results in good yields of the cyclopropanated product.

In addition to cyclopropanation, phenyl(trichloromethyl)mercury has been investigated for various other transformations involving dichlorocarbene, including insertion reactions into mercury-halogen bonds . The versatility of this reagent in carbene chemistry has made it a subject of continued interest in synthetic organic chemistry.

CategoryClassification/Information
Hazard CodesT+: Very toxic; N: Dangerous for the environment
Risk Phrases26/27/28-33-50/53
Safety Phrases13-28-36-45-60-61
RIDADRUN 2026 6.1/PG 2
Packaging GroupII
Hazard Class6.1(a)
HS Code2931900090

Due to these toxicity concerns, researchers working with phenyl(trichloromethyl)mercury must employ appropriate safety measures, including the use of personal protective equipment, proper ventilation, and careful waste disposal procedures. The toxic nature of this compound has motivated ongoing research into safer alternatives for dichlorocarbene generation in organic synthesis, although the unique reactivity of phenyl(trichloromethyl)mercury has ensured its continued use in certain specialized applications.

Related Compounds

Phenyl(trichloromethyl)mercury belongs to a family of organomercury compounds with similar structures and properties. Closely related compounds include phenyl(bromodichloromethyl)mercury (CAS: 3294-58-4) and phenyl(tribromomethyl)mercury (CAS: 3294-60-8) . These compounds share the basic structural feature of a mercury atom bonded to both a phenyl group and a trihalomethyl group, but differ in the specific halogen atoms present in the trihalomethyl moiety.

Another related compound is bis(trichloromethyl)mercury, Hg(CCl₃)₂, which contains two trichloromethyl groups bonded to a central mercury atom . This compound represents a structural variation where the phenyl group is replaced by a second trichloromethyl group, resulting in different physical properties and reactivity patterns.

The structural relationships among these compounds have been investigated through various analytical techniques, including IR spectroscopy and mass spectrometry . These studies have contributed to a better understanding of the bonding and vibrational characteristics of phenyl(trichloromethyl)mercury and its analogs, providing insights into their fundamental chemical properties.

The family of phenyl(trihalomethyl)mercury compounds has been described as "exceptionally versatile dihalocarbene precursors" , highlighting their collective importance in synthetic organic chemistry. Each member of this family offers specific advantages in terms of reactivity, stability, and ease of handling, allowing chemists to select the most appropriate reagent for their particular synthetic needs.

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